Superior Enzymatic Inhibition vs. All Other β‑Nitrostyrene Derivatives in a Head‑to‑Head Panel
Among seven β‑nitrostyrene derivatives evaluated under identical in vitro conditions, SARS‑CoV‑2 3CLpro‑IN‑15 (4‑nitro‑β‑nitrostyrene, compound a) exhibited the lowest IC50 value of 0.7297 µM, making it the most potent compound in the series. [1]
| Evidence Dimension | 3CLpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.7297 µM |
| Comparator Or Baseline | β‑nitrostyrene (unsubstituted, compound c): 1.7630 µM; 2‑bromo‑β‑nitrostyrene (compound b): 1.0510 µM; 4‑chloro‑β‑nitrostyrene (compound d): 2.0430 µM; 2‑chloro‑β‑nitrostyrene (compound f): 5.0690 µM; 4‑methyl‑β‑nitrostyrene (compound e): 6.6480 µM; 4‑fluoro‑β‑nitrostyrene (compound g): 7.5960 µM |
| Quantified Difference | 2.4‑fold more potent than the unsubstituted parent (β‑nitrostyrene); 1.4‑fold more potent than the next best analog (2‑bromo‑β‑nitrostyrene); 10.4‑fold more potent than the least active analog (4‑fluoro‑β‑nitrostyrene) |
| Conditions | In vitro enzyme activity inhibition assay using 2019‑nCoV Mpro/3CLpro Inhibitor Screening Kit (Beyotime #P0312S); positive control Ebselen IC50 = 0.8000 µM |
Why This Matters
Procuring a less active β‑nitrostyrene analog would require 2‑ to 10‑fold higher compound concentration to achieve comparable enzyme inhibition, increasing cost, potential off‑target effects, and solubility challenges.
- [1] Jia ZJ, Lan XW, Lu K, Meng X, Jing WJ, Jia SR, Zhao K, Dai YJ. Synthesis, molecular docking, and binding Gibbs free energy calculation of β‑nitrostyrene derivatives: Potential inhibitors of SARS‑CoV‑2 3CL protease. J Mol Struct. 2023;1284:135409. doi:10.1016/j.molstruc.2023.135409 View Source
